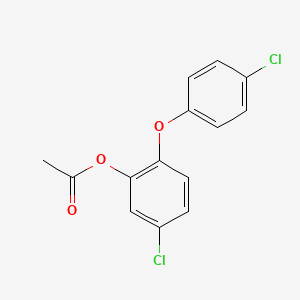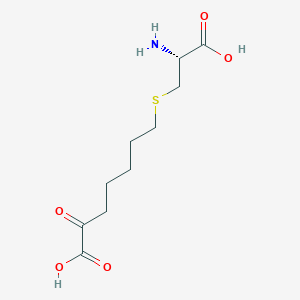![molecular formula C₂₄H₂₅ClN₄OS B1145002 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 CAS No. 684269-12-3](/img/no-structure.png)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 is a useful research compound. Its molecular formula is C₂₄H₂₅ClN₄OS and its molecular weight is 453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficacy in Psychotic and Mood Disorders
Research into compounds similar to the one mentioned, such as Lurasidone, reveals their effectiveness in treating psychotic and mood disorders, including schizophrenia and bipolar depression. Lurasidone, for example, has shown to be well-tolerated and effective for short-term treatment, highlighting the potential of similar compounds for psychiatric applications. This compound's low risk of inducing weight gain, metabolic, or cardiac abnormalities, with a notable exception for akathisia, positions it as a promising candidate for further investigation in long-term studies (Pompili et al., 2018).
Antimycobacterial Activity
The benzisothiazole and piperazine derivatives have been reviewed for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. This review underscores the therapeutic potential of piperazine-based molecules as effective anti-TB agents, offering a detailed structure-activity relationship (SAR) to aid in the rational design of new drugs (Girase et al., 2020).
Therapeutic Potential in Oncology
Compounds within this chemical class, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been explored for their antineoplastic properties. These molecules demonstrate significant cytotoxicity against cancer cells, suggesting their potential as antineoplastic drug candidates. Their mechanism of action includes apoptosis induction and the generation of reactive oxygen species, highlighting the importance of further investigation into their clinical applications (Hossain et al., 2020).
Development for TB Treatment
Macozinone, a piperazine-benzothiazinone (PBTZ169), is under clinical trials for tuberculosis treatment. This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. The ongoing studies show promising results for developing more efficient TB drug regimens, emphasizing the importance of such compounds in addressing global health challenges (Makarov & Mikušová, 2020).
Safety and Hazards
Elderly patients with dementia-related psychosis treated with atypical antipsychotic drugs, including ziprasidone, are at an increased risk of death compared to placebo . Most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2' involves the reaction of starting materials to form the desired product. The synthesis pathway should be designed in a way that maximizes yield and minimizes waste.", "Starting Materials": [ "1,2-Benzisothiazole-3-carboxylic acid", "Thionyl chloride", "Piperazine", "2-Bromoethylamine hydrobromide", "Sodium hydroxide", "Isopropylidene malononitrile", "Triethylamine", "6-Chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Step 1: Conversion of 1,2-Benzisothiazole-3-carboxylic acid to 1,2-Benzisothiazol-3-yl chloride using thionyl chloride", "Step 2: Reaction of 1,2-Benzisothiazol-3-yl chloride with piperazine to form 4-(1,2-Benzisothiazol-3-yl)-1-piperazine", "Step 3: Reaction of 4-(1,2-Benzisothiazol-3-yl)-1-piperazine with 2-Bromoethylamine hydrobromide to form 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide", "Step 4: Conversion of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide to 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 using the following steps:", "Step 4.1: Reaction of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethylamine hydrobromide with sodium hydroxide to form 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol", "Step 4.2: Reaction of 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol with isopropylidene malononitrile and triethylamine to form 6-chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one", "Step 4.3: Reaction of 6-chloro-3-(1-methylethylidene)-1,3-dihydro-2H-indol-2-one with 2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethanol to form 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2" ] } | |
Número CAS |
684269-12-3 |
Fórmula molecular |
C₂₄H₂₅ClN₄OS |
Peso molecular |
453 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)


